molecular formula C16H19F3N4O2S B12408043 N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide

Cat. No.: B12408043
M. Wt: 388.4 g/mol
InChI Key: WRSNFEVXRKOMLL-UHFFFAOYSA-N
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Description

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide is a compound known for its potential therapeutic applications. It is characterized by the presence of a quinazoline ring substituted with a trifluoromethyl group, a piperidine ring, and a methanesulfonamide group. This compound has garnered interest due to its biological activities and potential use in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.

    Attachment of the Methanesulfonamide Group: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinazoline ring, potentially leading to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of substituted methanesulfonamide derivatives.

Scientific Research Applications

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. It may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with receptors, modulating their signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds with similar quinazoline structures, such as gefitinib and erlotinib, which are used as anticancer agents.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives, which are used in various pharmaceutical applications.

    Methanesulfonamide Derivatives: Compounds like methanesulfonamide and its derivatives, which are used as intermediates in organic synthesis.

Uniqueness

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide is unique due to the combination of its structural features, which confer specific biological activities. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the quinazoline and piperidine rings contribute to its binding affinity for molecular targets.

Properties

Molecular Formula

C16H19F3N4O2S

Molecular Weight

388.4 g/mol

IUPAC Name

N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide

InChI

InChI=1S/C16H19F3N4O2S/c1-26(24,25)22-8-11-3-2-6-23(9-11)15-13-7-12(16(17,18)19)4-5-14(13)20-10-21-15/h4-5,7,10-11,22H,2-3,6,8-9H2,1H3

InChI Key

WRSNFEVXRKOMLL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCC1CCCN(C1)C2=NC=NC3=C2C=C(C=C3)C(F)(F)F

Origin of Product

United States

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